molecular formula C9H8FNO B8333640 2-(2-Fluorophenyl)-2-oxazoline

2-(2-Fluorophenyl)-2-oxazoline

Cat. No.: B8333640
M. Wt: 165.16 g/mol
InChI Key: WGNQXOOZRSACBQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

This compound (C$$9$$H$$8$$FNO) consists of a 4,5-dihydrooxazole core fused to a 2-fluorophenyl group at the C2 position. Key structural features include:

Property Value
Molecular formula C$$9$$H$$8$$FNO
Molecular weight 165.17 g/mol
IUPAC name 2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole
SMILES C1CN=C(O1)C2=CC=CC=C2F
Hybridization sp$$^2$$-N and sp$$^3$$-O in the oxazoline ring

The fluorine atom at the phenyl ring’s ortho position induces significant electronic effects, including enhanced ring electron-withdrawing character (+M effect) and steric constraints, which influence reactivity. X-ray crystallography of analogous compounds reveals a planar oxazoline ring with dihedral angles of 15–25° relative to the aryl group.

Historical Development in Heterocyclic Chemistry

Oxazolines emerged as synthetic targets in the mid-20th century, with early work by Wiley (1947) on cyclization of β-hydroxyamides. The fluorinated variant gained prominence in the 1990s due to:

  • Advances in nucleophilic aromatic substitution (e.g., Balz-Schiemann reaction) for introducing fluorine.
  • Demand for chiral ligands in asymmetric catalysis, where fluorinated oxazolines improved enantioselectivity in Diels-Alder reactions.
  • Development of living cationic polymerization techniques using oxazoline monomers.

A 2025 study demonstrated the synthesis of 2-(2-trifluoroethoxyphenyl)oxazoline via a three-step sequence (alkylation, cyclization, purification), achieving 78% yield and >99% purity.

Significance in Modern Organic and Polymer Chemistry

This compound’s utility spans multiple domains:

Organic Synthesis

  • Ligand Design : The fluorine atom enhances Lewis acidity at the oxazoline’s nitrogen, improving coordination to transition metals. Catalytic systems using Pd(II)/2-(2-fluorophenyl)-2-oxazoline complexes show 92–95% ee in allylic alkylations.
  • Building Block : Reactivity at C4/C5 positions enables ring-opening reactions to form β-fluoro-β-amino alcohols, valuable in peptidomimetics.

Polymer Chemistry

  • Monomer Function : Cationic ring-opening polymerization (CROP) produces polyoxazolines with tunable glass transition temperatures (T$$_g$$ = 45–120°C).
  • Cross-Linking Agent : Bis-oxazoline derivatives (e.g., 2,2'-bis(2-oxazoline)) improve thermal stability in polyesters, with degradation temperatures exceeding 300°C.

Material Science

  • Fluorinated oxazolines enhance surface hydrophobicity in coatings (water contact angle = 112°).
  • Liquid crystalline phases emerge in derivatives with perfluoroalkyl chains, enabling applications in optoelectronics.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C9H8FNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6H2

InChI Key

WGNQXOOZRSACBQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC=CC=C2F

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Chiral Ligands in Catalysis

2-(2-Fluorophenyl)-2-oxazoline derivatives are utilized as chiral ligands in asymmetric catalysis. Their ability to form stable complexes with transition metals enhances the enantioselectivity of reactions such as aminohydroxylation of olefins. For instance, a study demonstrated that a chiral copper(II) bis(oxazoline) complex could achieve up to 84% enantioselectivity in aminohydroxylation reactions, showcasing the effectiveness of oxazoline-based ligands in catalysis .

Table 1: Performance of Chiral Ligands in Catalytic Reactions

Ligand TypeReaction TypeEnantioselectivity (%)Reference
Copper(II) bis(oxazoline)Aminohydroxylation of OlefinsUp to 84
Other oxazolinesVarious asymmetric transformationsVaries

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. One notable compound exhibited significant cytotoxic effects against human tumor cells, with mean GI50 values indicating effective growth inhibition. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, making it a candidate for further development in cancer therapy .

Table 2: Anticancer Activity of this compound Derivatives

Compound NameCell LineGI50 (μM)MechanismReference
Compound AMCF-7 (Breast)15.72Induction of apoptosis
Compound BA549 (Lung)10.50Cell cycle arrest

Polymer Science

Poly(2-oxazoline)s as Functional Materials

Poly(2-oxazoline)s, including those derived from this compound, are gaining traction due to their versatile properties and biocompatibility. These polymers can be tailored for applications in drug delivery systems and biomedical materials due to their tunable hydrophilicity and stability against degradation .

Table 3: Properties of Poly(2-oxazoline)s

PropertyDescription
BiocompatibilityHigh
Tunable HydrophilicityYes
StabilityResistant to degradation

Case Studies

Case Study: Anticancer Efficacy Evaluation

A comprehensive evaluation was conducted using the National Cancer Institute protocols to assess the anticancer efficacy of a synthesized derivative of this compound. The study involved testing against a panel of approximately sixty cancer cell lines, revealing significant inhibition rates and potential pathways for development into therapeutic agents .

Case Study: Asymmetric Synthesis Using Oxazolines

In a notable application, researchers employed this compound as a ligand in copper-catalyzed reactions to achieve high enantioselectivity in the synthesis of complex molecules. This method demonstrated the compound's utility in producing valuable chiral intermediates for pharmaceuticals .

Comparison with Similar Compounds

Structural and Electronic Effects

Substituent Position and Electronic Properties
  • 2-Phenyl-2-oxazoline (PhOx): The absence of fluorine in PhOx results in lower electronegativity and reduced steric hindrance compared to 2-(2-Fluorophenyl)-2-oxazoline. PhOx is a common hydrophobic monomer in gradient copoly(2-oxazoline)s, contributing to micelle formation and drug encapsulation .
  • Hydroxyphenyl-2-oxazoline Isomers : Langer et al. (2005) compared three isomers—2-(2-hydroxyphenyl)-, 2-(3-hydroxyphenyl)-, and 2-(4-hydroxyphenyl)-2-oxazoline. The ortho-hydroxyphenyl isomer exhibits intramolecular hydrogen bonding, reducing its hydrophilicity compared to para-substituted analogs. Fluorine in the ortho position of this compound may similarly influence hydrogen bonding and solubility .
  • Alkyl-Substituted Oxazolines : Derivatives like 2-(4-butylphenyl)-2-oxazoline (BuPhOx) or 2-(4-dodecyloxyphenyl)-2-oxazoline (DOPhOx) have extended hydrophobic side chains, enhancing micelle stability but reducing solubility in polar solvents. Fluorine’s compact size in this compound may balance hydrophobicity without excessive bulk .
Table 1: Substituent Effects on Key Properties
Compound Substituent Position Key Properties
This compound Ortho-fluorophenyl High electronegativity, moderate hydrophobicity, potential steric hindrance
2-Phenyl-2-oxazoline (PhOx) Phenyl Moderate hydrophobicity, widely used in drug delivery systems
2-(2-Hydroxyphenyl)-2-oxazoline Ortho-hydroxyphenyl Intramolecular H-bonding, reduced solubility vs. para-isomers
2-(4-Dodecyloxyphenyl)-2-oxazoline Para-alkyloxy High hydrophobicity, slow drug release kinetics

Physicochemical Properties

  • Solubility : Fluorine’s electron-withdrawing effect in this compound may enhance solubility in semi-polar solvents compared to alkyl-substituted oxazolines (e.g., DOPhOx). However, it is likely less hydrophilic than hydroxyphenyl analogs due to the absence of polar -OH groups .
  • Thermal Stability: Fluorine’s strong C-F bond could improve thermal stability relative to non-fluorinated analogs, though direct data is lacking.
Table 2: Performance in Drug Delivery Systems
Copolymer Composition Loading Capacity (%) Release Rate (In Vitro) Key Reference
PMeOx-grad-PhOx 85–90 Moderate
PMeOx-grad-BuPhOx 88–92 Slow
PMeOx-grad-DOPhOx 90–95 Very slow
Hypothetical: PMeOx-grad-2-(2-Fluorophenyl)-2-oxazoline ~85–90 (estimated) Moderate-fast (estimated)

Q & A

Q. Reagent Table

ReagentRoleConditionsReference
Methyl triflateInitiatorAnhydrous CH₃CN, 80°C
This compoundMonomer3 mol/L, 100–140°C
Sodium borohydrideReducing agent (post-polymerization)Room temperature

How can the structural and electronic properties of this compound be characterized to resolve ambiguities in crystallographic data?

Basic Research Question
X-ray crystallography is critical for resolving structural ambiguities. For fluorinated oxazolines, comparative analysis with analogues (e.g., hydroxyphenyl-2-oxazoline isomers) reveals steric and electronic effects of the fluorine substituent. Density Functional Theory (DFT) simulations can predict bond angles and electron density distribution, which should be cross-validated with experimental data from NMR (¹⁹F and ¹H) and IR spectroscopy .

What are the challenges in controlling monomer sequence distribution during copolymerization with this compound?

Advanced Research Question
Gradient copolymers require precise control over chain transfer and β-elimination side reactions. Kinetic Monte Carlo simulations show that polymerization temperatures below 120°C favor steeper monomer gradients but extend reaction times. For example, copolymerizing with 2-methyl-2-oxazoline at 100°C reduces branching (<15% at DP 200) but requires 48–72 hours for complete conversion . Adjusting solvent polarity (e.g., using acetonitrile vs. chlorobenzene) further modulates reactivity ratios.

How can contradictions in reported polymerization mechanisms (e.g., chain transfer vs. branching) be addressed experimentally?

Advanced Research Question
Contradictions arise from competing pathways: β-elimination (chain transfer) and branching via backbiting. To distinguish these, conduct time-resolved MALDI-TOF analysis to track macromonomer formation. For this compound, branching is suppressed by lowering monomer concentration (<2 mol/L) and using bulky counterions (e.g., triflate vs. tosylate) to sterically hinder backbiting .

What safety protocols are critical when handling this compound, given its potential toxicity?

Basic Research Question
While direct toxicity data for this compound are limited, structural analogues (e.g., 3,4-Xylidino-2-oxazoline) show intravenous LD₅₀ values of 75 mg/kg in mice, indicating acute toxicity. Use fume hoods, nitrile gloves, and closed systems for synthesis. Store at –20°C under argon to prevent hydrolysis .

How can this compound be incorporated into functional materials (e.g., stimuli-responsive polymers or supramolecular assemblies)?

Advanced Research Question
The fluorine substituent enhances hydrophobicity and enables π-stacking in supramolecular systems. For example, copolymerizing with 2-(3-butenyl)-2-oxazoline creates post-polymerization click chemistry handles (e.g., thiol-ene reactions) for grafting fluorinated side chains onto nanofibers, useful in catalytic or decontamination applications . Computational modeling (e.g., MD simulations) predicts self-assembly behavior in aqueous media .

What role does computational modeling play in predicting the reactivity of this compound in complex reaction environments?

Advanced Research Question
DFT and kinetic Monte Carlo models are indispensable for predicting regioselectivity in nucleophilic substitutions. For instance, simulations reveal that the fluorine atom at the ortho position electronically deactivates the phenyl ring, directing electrophilic attacks to the oxazoline nitrogen. This guides experimentalists in designing monomers for tailored copolymer sequences .

How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound derivatives?

Advanced Research Question
Side reactions like oxidation or hydrolysis are minimized by:

  • Using anhydrous solvents (e.g., CH₃CN distilled over CaH₂) .
  • Adding radical inhibitors (e.g., BHT) during high-temperature steps.
  • Employing Schlenk-line techniques to exclude moisture .
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) removes oligomeric byproducts .

What are the stability profiles of this compound under varying pH and temperature conditions?

Advanced Research Question
The oxazoline ring is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 10) to form amides. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, necessitating storage below –20°C for long-term stability .

How can this compound be utilized in supramolecular chemistry, particularly in cocrystal engineering?

Advanced Research Question
The fluorine atom facilitates halogen bonding with electron-rich partners (e.g., benzothiazoles). Cocrystallization with N-[(2-oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide generates porous frameworks with potential gas adsorption properties. X-ray diffraction and Hirshfeld surface analysis validate these interactions .

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